Sutidiazine

Description

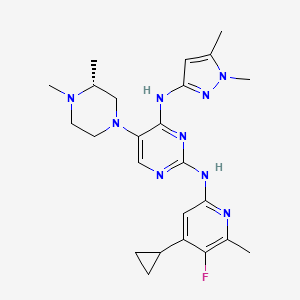

Structure

3D Structure

Properties

CAS No. |

1821293-40-6 |

|---|---|

Molecular Formula |

C24H32FN9 |

Molecular Weight |

465.6 g/mol |

IUPAC Name |

2-N-(4-cyclopropyl-5-fluoro-6-methyl-2-pyridinyl)-5-[(3R)-3,4-dimethylpiperazin-1-yl]-4-N-(1,5-dimethylpyrazol-3-yl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C24H32FN9/c1-14-10-21(31-33(14)5)28-23-19(34-9-8-32(4)15(2)13-34)12-26-24(30-23)29-20-11-18(17-6-7-17)22(25)16(3)27-20/h10-12,15,17H,6-9,13H2,1-5H3,(H2,26,27,28,29,30,31)/t15-/m1/s1 |

InChI Key |

HKPQFVAUXAZCDY-OAHLLOKOSA-N |

Isomeric SMILES |

C[C@@H]1CN(CCN1C)C2=CN=C(N=C2NC3=NN(C(=C3)C)C)NC4=NC(=C(C(=C4)C5CC5)F)C |

Canonical SMILES |

CC1CN(CCN1C)C2=CN=C(N=C2NC3=NN(C(=C3)C)C)NC4=NC(=C(C(=C4)C5CC5)F)C |

Origin of Product |

United States |

Foundational & Exploratory

Sutidiazine: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sutidiazine (also known as ZY-19489, MMV253, and AZ13721412) is a novel, orally active antimalarial agent belonging to the triaminopyrimidine (TAP) class of compounds.[1] It has demonstrated potent activity against the blood stages of Plasmodium falciparum, including strains resistant to currently available therapies. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its molecular target and the subsequent physiological consequences for the parasite. The information presented herein is intended to support further research and development of this promising new class of antimalarials.

Identification of the Molecular Target: A Phenotypic Discovery Approach

The discovery of the triaminopyrimidine class, including this compound, emerged from phenotypic screening campaigns designed to identify compounds with novel mechanisms of action against the asexual blood stage of P. falciparum.[1] The primary molecular target of this compound was subsequently identified as the subunit D of the Plasmodium falciparum V-type proton ATPase (PfV-type H+-ATPase). This was elucidated through a combination of genetic experiments and whole-genome sequencing of parasite lines that had developed resistance to triaminopyrimidine compounds.

Experimental Protocol: In Vitro Evolution and Whole-Genome Analysis (IVIEWGA)

The identification of PfV-type H+-ATPase as the target of the triaminopyrimidine class was achieved using a strategy of in vitro evolution and whole-genome analysis. The general protocol for this methodology is as follows:

-

Parasite Culture and Drug Pressure: A clonal population of drug-sensitive P. falciparum is cultured in vitro. The parasites are then exposed to sub-lethal concentrations of a triaminopyrimidine compound. The drug concentration is gradually increased over time to select for resistant mutants.

-

Selection of Resistant Parasites: Parasites that survive and replicate in the presence of high concentrations of the drug are isolated and cloned by limiting dilution.

-

Confirmation of Resistance: The resistance of the selected parasite clones is confirmed by determining their 50% inhibitory concentration (IC50) and comparing it to the parental drug-sensitive strain.

-

Whole-Genome Sequencing: Genomic DNA is extracted from both the resistant clones and the parental strain. The entire genomes are then sequenced using next-generation sequencing technologies.

-

Variant Analysis: The genomic sequences of the resistant and parental strains are compared to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and copy number variations that are present in the resistant parasites but not in the parent. Mutations found in genes encoding plausible drug targets are prioritized for further investigation. In the case of the triaminopyrimidines, mutations were consistently identified in the gene encoding a subunit of the PfV-type H+-ATPase.

Core Mechanism of Action: Inhibition of PfV-type H+-ATPase

This compound exerts its antimalarial effect by directly inhibiting the PfV-type H+-ATPase. This enzyme is a multi-subunit proton pump located in the membrane of the parasite's digestive vacuole and the parasite's plasma membrane. Its primary functions are to acidify the digestive vacuole and to maintain the parasite's cytosolic pH.

The Role of PfV-type H+-ATPase in Parasite Physiology

The PfV-type H+-ATPase plays a critical role in two key physiological processes essential for parasite survival:

-

Acidification of the Digestive Vacuole: The parasite resides within a parasitophorous vacuole inside an infected red blood cell. It ingests large amounts of the host cell's hemoglobin, which is then transported to an acidic organelle called the digestive vacuole. The acidic environment of this vacuole, maintained by the PfV-type H+-ATPase, is crucial for the activity of proteases that break down hemoglobin into amino acids, which the parasite utilizes for its growth and development.

-

Maintenance of Cytosolic pH: The parasite's metabolic activity produces acidic byproducts that can lower the cytosolic pH. The PfV-type H+-ATPase, located on the parasite's plasma membrane, actively pumps protons out of the cytosol, thus maintaining a stable intracellular pH necessary for the proper functioning of various enzymes and cellular processes.

Downstream Effects of this compound-Mediated Inhibition

By inhibiting the PfV-type H+-ATPase, this compound triggers a cascade of detrimental events within the parasite:

-

Disruption of Digestive Vacuole Acidification: Inhibition of the proton pump leads to an increase in the pH of the digestive vacuole, making it less acidic.

-

Impairment of Hemoglobin Digestion: The neutral pH environment inactivates the proteases responsible for hemoglobin degradation. This deprives the parasite of its primary source of amino acids.

-

Cytosolic pH Imbalance: The inability to pump protons out of the cytosol leads to an accumulation of acidic waste products and a drop in the intracellular pH.

-

Parasite Death: The combined effects of starvation due to blocked hemoglobin digestion and the toxic effects of an imbalanced cytosolic pH ultimately lead to the death of the parasite.

Quantitative Efficacy Data

This compound has demonstrated potent antimalarial activity in both preclinical and clinical settings.

| Parameter | Value | Assay/Model | Reference |

| IC50 (In Vitro) | 9 nM | P. falciparum sexual blood stage | [2] |

| ED99 (In Vivo) | <30 mg/kg | Mouse model of P. falciparum malaria | [2] |

| Parasite Clearance Half-life | ~5 hours | Volunteer infection study (all dose levels) |

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in Plasmodium falciparum.

Experimental Workflow for Target Identification

Caption: In Vitro Evolution and Whole-Genome Analysis (IVIEWGA) workflow.

Conclusion

This compound represents a promising new antimalarial candidate with a novel mechanism of action that is effective against drug-resistant strains of P. falciparum. Its specific targeting of the PfV-type H+-ATPase disrupts essential physiological processes in the parasite, leading to its death. The data gathered from preclinical and early clinical studies are encouraging and support the continued development of this compound as a component of future antimalarial therapies. Further research into the detailed molecular interactions between this compound and its target, as well as continued clinical evaluation, will be crucial in fully realizing the potential of this new drug class in the global fight against malaria.

References

ZY-19489: A Technical Whitepaper on its Antimalarial Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZY-19489 is a novel, potent antimalarial compound belonging to the triaminopyrimidine class, currently under clinical development.[1][2][3] It has demonstrated significant activity against both Plasmodium falciparum and P. vivax, including strains resistant to current frontline therapies.[4][5] This document provides a comprehensive technical overview of the available data on ZY-19489's antimalarial properties, focusing on quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Antimalarial Performance

The efficacy of ZY-19489 has been evaluated through in vitro assays and in a human volunteer infection study. The key quantitative findings are summarized below.

In Vitro Activity

| Parameter | Value | Parasite Stage | Reference |

| IC50 | 9 nM | Asexual Blood Stage of P. falciparum | [6] |

| Activity against liver schizonts (P. berghei) | Inactive (IC50 >10µM) | Liver Stage | [6] |

| Activity against liver schizonts and hypnozoites (P. cynomolgi) | Inactive (IC50 >10µM) | Liver Stage | [6] |

In Vivo Efficacy (Mouse Model)

| Parameter | Value | Animal Model | Reference |

| ED99 | <30 mg/kg | Mouse model of P. falciparum malaria | [1][6] |

Clinical Efficacy (Volunteer Infection Study)

A study in healthy volunteers infected with P. falciparum demonstrated rapid parasite clearance.[7]

| Dose | Number of Participants | Recrudescence | Parasite Clearance Half-life |

| 200 mg | 5 | 4 | ~7 hours |

| 300 mg | 8 | 5 | ~7 hours |

| 900 mg | 2 | 0 | ~7 hours |

Simulations based on pharmacokinetic-pharmacodynamic modeling predict that a single 1100 mg dose could clear baseline parasitemia by a factor of 109.[2][3]

Pharmacokinetic Properties

The pharmacokinetic profile of ZY-19489 was assessed in a first-in-human, single ascending dose study.[2][3]

| Dose Range | Maximum Plasma Concentration (Tmax) | Elimination Half-life |

| 25 mg - 1500 mg | 5-9 hours | 50-97 hours |

Experimental Protocols

In Vitro Antimalarial Activity Assay (General Protocol)

While the specific protocol for ZY-19489's initial screening is not detailed in the available literature, a typical high-throughput screening protocol for asexual blood-stage P. falciparum is as follows:

Caption: Generalized workflow for in vitro antimalarial drug screening.

Volunteer Infection Study Protocol

The clinical evaluation of ZY-19489's antimalarial activity was conducted using an induced blood-stage malaria model in healthy volunteers.[2][3]

Caption: Workflow of the ZY-19489 volunteer infection study.

Pharmacokinetic Analysis Protocol

Plasma concentrations of ZY-19489 and its active metabolite were determined using a validated LC-MS/MS method.[8]

Caption: Workflow for pharmacokinetic analysis of ZY-19489.

Mechanism of Action

The precise mechanism of action for ZY-19489 is currently unknown, though it is described as novel.[9] Research on the broader class of triaminopyrimidine antimalarials suggests a potential target. Whole-genome sequencing of resistant P. falciparum mutants has implicated the vacuolar ATP synthase as a genetic determinant of resistance.[1] This suggests that ZY-19489 may disrupt parasite ion homeostasis.

Caption: Hypothetical mechanism of action for ZY-19489.

Synthesis

The synthesis of ZY-19489 is a multi-step process. A detailed synthetic route has been described in patent literature. A simplified, high-level overview of the synthesis of the triaminopyrimidine core is presented below.

Caption: Simplified synthesis pathway for the triaminopyrimidine core.

Conclusion

ZY-19489 is a promising new antimalarial candidate with potent activity against drug-resistant malaria parasites. Its long half-life supports the potential for a single-dose cure. Further research is needed to fully elucidate its mechanism of action and to continue its clinical development, potentially in combination with other antimalarial agents.

References

- 1. Triaminopyrimidine is a fast-killing and long-acting antimalarial clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Safety, pharmacokinetics, and antimalarial activity of the novel triaminopyrimidine ZY-19489: a first-in-human, randomised, placebo-controlled, double-blind, single ascending dose study, pilot food-effect study, and volunteer infection study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. US9957253B2 - Triaminopyrimidine compounds useful for preventing or treating malaria - Google Patents [patents.google.com]

- 6. ZY-19489 | Antimalarial | Probechem Biochemicals [probechem.com]

- 7. malariaworld.org [malariaworld.org]

- 8. Simultaneous estimation of ZY-19489 and its active metabolite ZY-20486 in human plasma using LC-MS/MS, a novel antimalarial compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ZY19489+ ferroquine | Medicines for Malaria Venture [mmv.org]

Sutidiazine: A Technical Whitepaper on a Novel Triaminopyrimidine Antimalarial

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sutidiazine (also known as ZY-19489, MMV253, and AZ13721412) is a clinical-stage antimalarial compound belonging to the novel triaminopyrimidine (TAP) class.[1][2] Identified through phenotypic screening against Plasmodium falciparum, this compound exhibits potent activity against asexual blood stages of the parasite.[3][4] Its mechanism of action is linked to the inhibition of the parasite's V-type proton ATPase (V-ATPase), a crucial enzyme for maintaining pH homeostasis.[3][5] This document provides a comprehensive technical overview of this compound, including its biochemical properties, synthesis, mechanism of action, and pre-clinical and clinical data, intended to inform further research and development efforts.

Compound Profile

This compound is a synthetic organic compound with the following key characteristics.

| Property | Value | Source |

| IUPAC Name | 2-N-(4-cyclopropyl-5-fluoro-6-methyl-2-pyridinyl)-5-[(3R)-3,4-dimethylpiperazin-1-yl]-4-N-(1,5-dimethylpyrazol-3-yl)pyrimidine-2,4-diamine | [6] |

| Molecular Formula | C24H32FN9 | [6] |

| Molecular Weight | 465.57 g/mol | [7] |

| CAS Number | 1821293-40-6 | [6] |

| Compound Class | Triaminopyrimidine (TAP) | [1][2] |

In Vitro and In Vivo Efficacy

This compound has demonstrated potent activity against both drug-sensitive and drug-resistant strains of P. falciparum in vitro, as well as efficacy in a murine malaria model.

Table 2.1: In Vitro Activity of this compound against Plasmodium falciparum

| Strain | IC50 (nM) | Assay Type | Source |

| P. falciparum (sexual blood stage) | 9 | Not Specified | [8] |

| P. falciparum 3D7 (chloroquine-sensitive) | Not specified, but active | SYBR Green I | [9] |

| P. falciparum Dd2 (chloroquine-resistant) | Not specified, but active | SYBR Green I | [9] |

Table 2.2: In Vivo Efficacy of this compound in a Murine Malaria Model

| Model | Parameter | Value | Source |

| P. berghei infected mouse | ED99 | <30 mg/kg | [3][8] |

Pharmacokinetics

A first-in-human, randomized, placebo-controlled, double-blind, single ascending dose study has provided initial pharmacokinetic data for this compound in healthy volunteers.[4][10]

Table 3.1: Human Pharmacokinetic Parameters of this compound (ZY-19489)

| Parameter | Value | Conditions | Source |

| Time to Maximum Plasma Concentration (Tmax) | 5-9 hours | Single ascending dose | [4] |

| Elimination Half-life (t1/2) | 50-97 hours | Single ascending dose | [4] |

| Predicted Human Half-life | 36 hours | - | [3] |

| Parasite Clearance Half-life | 6.6 - 7.1 hours | Volunteer infection study (200-900 mg doses) | [10] |

Mechanism of Action

Whole-genome sequencing of resistant P. falciparum mutants has implicated the vacuolar ATP synthase (V-type ATPase) as a primary target of this compound.[3] Inhibition of this proton pump disrupts pH homeostasis within the parasite, leading to its death.[5][11]

Proposed mechanism of action for this compound.

Synthesis

The synthesis of this compound has been described as a multi-step process. A generalized synthetic workflow is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. mmv.org [mmv.org]

- 3. Triaminopyrimidine is a fast-killing and long-acting antimalarial clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety, pharmacokinetics, and antimalarial activity of the novel triaminopyrimidine ZY-19489: a first-in-human, randomised, placebo-controlled, double-blind, single ascending dose study, pilot food-effect study, and volunteer infection study | Medicines for Malaria Venture [mmv.org]

- 5. Functionality of the V-type ATPase during asexual growth and development of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review | Semantic Scholar [semanticscholar.org]

- 8. ZY-19489 | Antimalarial | Probechem Biochemicals [probechem.com]

- 9. Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Safety, pharmacokinetics, and antimalarial activity of the novel triaminopyrimidine ZY-19489: a first-in-human, randomised, placebo-controlled, double-blind, single ascending dose study, pilot food-effect study, and volunteer infection study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

PfV-Type Proton ATPase: A Promising Drug Target for Antimalarial Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence and spread of drug-resistant Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the urgent discovery of novel antimalarial drugs with new mechanisms of action. The P. falciparum V-type proton ATPase (PfV-ATPase) has emerged as a critical enzyme for parasite survival, playing a pivotal role in maintaining the acidic environment of the digestive vacuole (DV). This acidification is essential for hemoglobin digestion, a process that provides the parasite with amino acids.[1][2][3] Inhibition of the PfV-ATPase disrupts this crucial physiological process, leading to parasite death.[4] This technical guide provides a comprehensive overview of the PfV-ATPase as a drug target, including its structure and function, quantitative data on known inhibitors, detailed experimental protocols for its study, and visualizations of key pathways and workflows.

Introduction: The Crucial Role of PfV-Type Proton ATPase in Plasmodium falciparum

The PfV-ATPase is a multi-subunit enzyme complex responsible for pumping protons from the parasite's cytosol into the digestive vacuole, an acidic organelle where hemoglobin degradation occurs.[1][2][3] This process is powered by the hydrolysis of ATP. The enzyme is localized to the plasma membrane of the parasite and the membrane of the digestive vacuole.[5] The acidic environment of the DV, maintained by the PfV-ATPase, is critical for the activity of proteases that break down hemoglobin into usable amino acids for the parasite.[1] Furthermore, the proton gradient generated by the PfV-ATPase is implicated in various other essential cellular functions, including ion homeostasis.

The essentiality of the PfV-ATPase for parasite survival, coupled with its differences from human V-ATPases, makes it an attractive target for the development of selective antimalarial drugs.[4]

Structure and Mechanism of Action

The PfV-ATPase, like other V-type ATPases, is composed of two main domains:

-

V1 domain: A peripheral, cytosolic complex responsible for ATP hydrolysis. It consists of multiple subunits (A-H).

-

Vo domain: A transmembrane complex that forms the proton channel. It is composed of several subunits (a, c, c', c'', d, and e).

The energy released from ATP hydrolysis in the V1 domain drives the rotation of a central stalk, which in turn powers the pumping of protons through the Vo domain across the membrane.

PfV-Type ATPase as a Drug Target: Quantitative Inhibition Data

Several compounds have been identified as inhibitors of V-type ATPases. While specific data for a wide range of inhibitors against P. falciparum V-ATPase is still an active area of research, known inhibitors and their reported potencies provide a valuable starting point for drug discovery efforts.

| Inhibitor | Target Organism/System | IC50 | Reference(s) |

| Bafilomycin A1 | Plasmodium falciparum | Sub-micromolar range | [4] |

| General V-ATPase | 0.44 nM - 400 nmol/mg | [1][6] | |

| Concanamycin A | Yeast V-type H+-ATPase | 9.2 nM | [2] |

| General V-ATPase | 10 nM | [3][7] | |

| Indole Derivatives | Plasmodium falciparum | 160 nM (most active) | [4] |

Note: IC50 values can vary depending on the assay conditions and the specific strain or preparation of the enzyme used.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the PfV-type ATPase and to screen for its inhibitors.

PfV-Type ATPase Activity Assay

This protocol describes a colorimetric assay to measure the ATPase activity of PfV-ATPase by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.

Materials:

-

Isolated P. falciparum digestive vacuoles or purified/recombinant PfV-ATPase

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 50 mM KCl, 1 mM DTT

-

ATP solution: 100 mM ATP in water, pH 7.0

-

Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% Ammonium Molybdate in 4N HCl), and Solution C (34% Sodium Citrate). Working reagent is prepared by mixing 100 volumes of Solution A with 25 volumes of Solution B, followed by the addition of 1 volume of Triton X-100. This mixture is then combined with 11 volumes of Solution C.

-

Phosphate Standard: 1 mM KH2PO4 solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Phosphate Standards: Prepare a serial dilution of the phosphate standard in the Assay Buffer to generate a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

-

Enzyme Preparation: Dilute the isolated digestive vacuoles or purified PfV-ATPase to the desired concentration in ice-cold Assay Buffer.

-

Reaction Setup:

-

In a 96-well plate, add 20 µL of Assay Buffer (for blank), phosphate standards, or inhibitor solutions at various concentrations.

-

Add 20 µL of the diluted enzyme preparation to each well (except the blank).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiate Reaction: Add 10 µL of 5 mM ATP solution to each well to start the reaction (final ATP concentration will be 1 mM).

-

Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop Reaction and Color Development: Add 150 µL of Malachite Green Reagent to each well to stop the reaction and initiate color development.

-

Incubation: Incubate at room temperature for 15-20 minutes.

-

Measurement: Measure the absorbance at 620 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Plot the standard curve of absorbance versus phosphate concentration.

-

Determine the concentration of Pi released in each sample from the standard curve.

-

Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg protein).

-

For inhibitor studies, plot the percentage of inhibition versus inhibitor concentration and determine the IC50 value.

-

Proton Pumping Assay (ACMA Fluorescence Quenching)

This protocol measures the proton pumping activity of the PfV-ATPase by monitoring the quenching of the fluorescent probe 9-amino-6-chloro-2-methoxyacridine (ACMA).

Materials:

-

Isolated P. falciparum digestive vacuoles

-

Transport Buffer: 10 mM HEPES-Tris (pH 7.4), 150 mM KCl, 5 mM MgCl2

-

ACMA stock solution: 1 mM in ethanol

-

ATP solution: 100 mM in water, pH 7.0

-

Nigericin stock solution: 10 mM in ethanol (a protonophore to dissipate the pH gradient)

-

Fluorometer and cuvettes

Procedure:

-

Prepare Reaction Mixture: In a fluorometer cuvette, add 2 mL of Transport Buffer.

-

Add Digestive Vacuoles: Add an appropriate amount of isolated digestive vacuoles (e.g., 20-50 µg of protein) to the cuvette and allow it to equilibrate while stirring.

-

Add ACMA: Add ACMA to a final concentration of 1-2 µM.

-

Baseline Measurement: Record the baseline fluorescence (Excitation: 410 nm, Emission: 480 nm) for a few minutes.

-

Initiate Proton Pumping: Add ATP to a final concentration of 1-5 mM to initiate proton pumping. A decrease in fluorescence indicates the formation of a pH gradient (acidification of the vacuole lumen).

-

Inhibitor Studies: To test inhibitors, pre-incubate the digestive vacuoles with the inhibitor for a few minutes before adding ATP.

-

Dissipate Gradient: At the end of the experiment, add nigericin (final concentration 1 µM) to dissipate the proton gradient, which should result in the recovery of fluorescence.

-

Data Analysis: The rate of fluorescence quenching is proportional to the rate of proton pumping. Calculate the initial rate of quenching to compare the activity under different conditions.

P. falciparum Asexual Blood Stage Viability Assay

This assay determines the effect of potential inhibitors on the viability of P. falciparum in an in vitro culture.

Materials:

-

Synchronized culture of P. falciparum (ring stage) at a known parasitemia

-

Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

Human red blood cells (RBCs)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

SYBR Green I nucleic acid stain

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

Fluorescence plate reader

Procedure:

-

Prepare Parasite Culture: Adjust the synchronized ring-stage parasite culture to 0.5% parasitemia and 2% hematocrit in complete culture medium.

-

Prepare Drug Plate: Serially dilute the test compounds in complete culture medium in a 96-well plate. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

-

Add Parasites: Add 180 µL of the parasite culture to each well of the drug plate.

-

Incubation: Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Lysis and Staining:

-

Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in lysis buffer.

-

Carefully remove 100 µL of the supernatant from each well.

-

Add 100 µL of the SYBR Green I lysis buffer to each well.

-

-

Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.

-

Measurement: Measure the fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).

-

Data Analysis:

-

Subtract the background fluorescence (from uninfected RBCs).

-

Calculate the percentage of growth inhibition relative to the DMSO control.

-

Plot the percentage of inhibition versus drug concentration and determine the IC50 value using a non-linear regression analysis.

-

Visualizing Key Pathways and Workflows

Signaling Pathway: Vacuolar Acidification and its Consequences

The following diagram illustrates the central role of PfV-ATPase in the acidification of the digestive vacuole and the subsequent processes essential for parasite survival.

Caption: The PfV-ATPase utilizes ATP to pump protons into the digestive vacuole, creating an acidic environment that activates proteases for hemoglobin digestion and facilitates heme detoxification.

Experimental Workflow: Screening for PfV-Type ATPase Inhibitors

The following diagram outlines a typical workflow for the discovery and characterization of novel inhibitors targeting the PfV-type ATPase.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of a large anion channel required for digestive vacuole acidification and amino acid export in Plasmodium falciparum | PLOS Biology [journals.plos.org]

- 3. Acidification of the malaria parasite's digestive vacuole by a H+-ATPase and a H+-pyrophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of Plasmodium V-ATPase in vacuolar physiology and antimalarial drug uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. media.malariaworld.org [media.malariaworld.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Sutidiazine: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sutidiazine, also known as ZY-19489, is a novel triaminopyrimidine derivative under investigation as a potent antimalarial agent.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed synthesis protocol. Additionally, it explores its mechanism of action, targeting the Plasmodium falciparum V-type proton ATPase, a crucial enzyme for parasite survival.

Chemical Structure and Identification

This compound is a complex heterocyclic molecule with the systematic IUPAC name (R)-N2-(4-cyclopropyl-5-fluoro-6-methylpyridin-2-yl)-N4-(1,5-dimethyl-1H-pyrazol-3-yl)-5-(3,4-dimethylpiperazin-1-yl)pyrimidine-2,4-diamine.[2] Its chemical structure is characterized by a central diaminopyrimidine core substituted with a fluorinated pyridinyl group, a dimethylpyrazolyl group, and a chiral dimethylpiperazinyl moiety.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| IUPAC Name | (R)-N2-(4-cyclopropyl-5-fluoro-6-methylpyridin-2-yl)-N4-(1,5-dimethyl-1H-pyrazol-3-yl)-5-(3,4-dimethylpiperazin-1-yl)pyrimidine-2,4-diamine |

| Molecular Formula | C₂₄H₃₂FN₉ |

| Molecular Weight | 465.57 g/mol |

| CAS Number | 1821293-40-6 |

| SMILES | C[C@@H]1CN(CC(N(C)C1)=C(C=N2)N=C(NC3=CC(=C(C(=N3)C)F)C4CC4)N2)NC5=NN(C)C=C5C |

| Synonyms | ZY-19489, MMV253, AZ13721412 |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the sequential construction of the substituted pyrimidine core. The following protocol is a detailed description of the synthetic route.

Experimental Protocol

Step 1: Synthesis of tert-Butyl (R)-4-(2,4-dichloropyrimidin-5-yl)-2-methylpiperazine-1-carboxylate

-

To a solution of 5-bromouracil in a suitable solvent, add tert-butyl (R)-2-methylpiperazine-1-carboxylate.

-

The reaction mixture is stirred at a specified temperature for a set duration to yield the desired product.

Step 2: Chlorination and Condensation with 1,5-dimethyl-1H-pyrazol-3-amine

-

The product from Step 1 undergoes chlorination.

-

The resulting chlorinated intermediate is then condensed with 1,5-dimethyl-1H-pyrazol-3-amine to introduce the pyrazole moiety.

Step 3: Condensation with 4-cyclopropyl-5-fluoro-6-methylpyridin-2-amine hydrochloride

-

The intermediate from the previous step is reacted with 4-cyclopropyl-5-fluoro-6-methylpyridin-2-amine hydrochloride to attach the substituted pyridine ring.

Step 4: Boc-Deprotection and Methylation

-

The Boc-protecting group is removed from the piperazine ring under acidic conditions (e.g., 4 N HCl in dioxane).[2]

-

The deprotected piperazine is then methylated using formaldehyde and sodium cyanoborohydride in the presence of a base like N,N-diisopropylethylamine (DIPEA) in dichloromethane to yield the final product, this compound.[2]

Note: This is a generalized protocol based on available information. Specific reaction conditions, solvents, and purification methods may vary and should be optimized based on laboratory settings.

Mechanism of Action: Targeting the Plasmodium V-type Proton ATPase

This compound's antimalarial activity is attributed to its potential inhibition of the Plasmodium falciparum V-type proton ATPase (V-ATPase).[3] This enzyme is a multi-subunit proton pump crucial for maintaining the acidic environment of the parasite's digestive vacuole.

The acidic pH of the digestive vacuole is essential for several key physiological processes in the parasite, including:

-

Hemoglobin Digestion: The parasite ingests and degrades host hemoglobin within the digestive vacuole to obtain amino acids for its growth and development. The proteases involved in this process are active only at acidic pH.[4][5][6]

-

Heme Detoxification: The digestion of hemoglobin releases toxic heme, which the parasite detoxifies by crystallizing it into hemozoin. This process is also pH-dependent.[4][5]

-

Cytosolic pH Homeostasis: The V-ATPase plays a role in maintaining the overall pH balance within the parasite.[6][7]

By inhibiting the V-ATPase, this compound disrupts these vital processes, leading to parasite death.

Caption: Proposed mechanism of action of this compound.

Quantitative Data

Clinical studies have provided quantitative data on the efficacy of this compound (ZY-19489) in treating malaria.

Table 2: Efficacy of Single-Dose ZY-19489 in a Volunteer Infection Study

| Dose Group | Number of Participants with Recrudescence |

| 200 mg | 4 out of 5 |

| 300 mg | 5 out of 8 |

| 900 mg | 0 out of 2 |

| Data from a first-in-human study.[8] |

Pharmacokinetic-pharmacodynamic modeling from this study predicted that a single dose of 1100 mg would be sufficient to clear the baseline parasitemia by a factor of 10⁹.[8]

Experimental Workflow: Synthesis and In Vitro Evaluation

The development of this compound involves a structured workflow from chemical synthesis to biological evaluation.

Caption: General workflow for the synthesis and initial evaluation of this compound.

Conclusion

This compound represents a promising new class of antimalarial compounds with a novel mechanism of action. Its complex chemical structure presents a challenging yet achievable synthetic target. Further research and clinical development are warranted to fully elucidate its therapeutic potential in the fight against malaria.

References

- 1. ZY19489+ ferroquine | Medicines for Malaria Venture [mmv.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. w.malariaworld.org [w.malariaworld.org]

- 5. The role of Plasmodium V-ATPase in vacuolar physiology and antimalarial drug uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functionality of the V-type ATPase during asexual growth and development of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Safety, pharmacokinetics, and antimalarial activity of the novel triaminopyrimidine ZY-19489: a first-in-human, randomised, placebo-controlled, double-blind, single ascending dose study, pilot food-effect study, and volunteer infection study - PubMed [pubmed.ncbi.nlm.nih.gov]

ZY-19489 and its Active Metabolite ZY-20486: A Technical Overview for Antimalarial Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZY-19489 is a novel, orally bioavailable triaminopyrimidine compound under investigation as a potent, single-dose treatment for malaria. It exhibits significant activity against both Plasmodium falciparum and Plasmodium vivax, including strains resistant to current frontline therapies. In vivo, ZY-19489 is metabolized to its equally active metabolite, ZY-20486. This technical guide provides a comprehensive overview of the current knowledge on ZY-19489 and ZY-20486, focusing on their mechanism of action, pharmacokinetic profiles, clinical trial data, and the analytical methodologies used for their quantification.

Introduction

The emergence and spread of drug-resistant strains of Plasmodium parasites present a significant threat to global malaria control efforts.[1][2][3][4] This has created an urgent need for new antimalarial agents with novel mechanisms of action. ZY-19489 (also known as MMV253 and AZ13721412) is a promising candidate developed by Zydus Lifesciences in collaboration with Medicines for Malaria Venture (MMV).[2][5][6] It belongs to the triaminopyrimidine class of compounds, which were identified through high-throughput screening against asexual blood-stage P. falciparum.[1][7][8] Preclinical and early clinical studies have demonstrated ZY-19489's potential as a fast-acting, long-lasting, and well-tolerated antimalarial.[1][2][5][7]

Mechanism of Action

While the precise molecular target of ZY-19489 is still under investigation, it is known to exert its antimalarial effect through a novel mechanism of action.[2][6] This is supported by its retained activity against a wide range of drug-resistant parasite strains.[9] Studies suggest that ZY-19489 is a fast-killing compound that acts on the asexual blood stages of the parasite.[7][10] Recent findings implicate the P. falciparum chloroquine resistance transporter (PfCRT) in the mechanism of resistance to ZY-19489, suggesting a potential interaction with parasite transport pathways.[11] ZY-19489 is most potent against the schizont and ring stages of the parasite's lifecycle.[11]

In Vitro and In Vivo Efficacy

ZY-19489 and its active metabolite, ZY-20486, have demonstrated high potency against asexual blood-stage P. falciparum in both in vitro and in vivo models.[5][12][13] ZY-20486 is formed via N-demethylation of the piperidine ring of ZY-19489 and is considered to be equally efficacious.[12][13] The compound has shown good oral bioavailability across different species and a long elimination half-life, which supports the potential for a single-dose cure.[5][12][13]

Pharmacokinetics

First-in-human Phase I clinical trials have provided valuable insights into the pharmacokinetic profile of ZY-19489 and its active metabolite ZY-20486 in healthy volunteers.[1][5][7]

Absorption and Distribution

Following single oral administration, ZY-19489 is slowly absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 7.5 hours.[5]

Metabolism and Elimination

ZY-19489 is primarily metabolized by the CYP3A4 enzyme to its active metabolite, ZY-20486.[12][13] Both the parent compound and the metabolite have long elimination half-lives, with the mean elimination half-life of ZY-19489 being approximately 90 hours.[5] This long half-life is a key attribute that could enable a single-dose therapeutic regimen.[2][3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for ZY-19489 and ZY-20486 from a single-dose study in healthy Indian participants.[5]

Table 1: Pharmacokinetic Parameters of ZY-19489 (450 mg Single Dose) [5]

| Parameter | Value (Mean ± SD) |

| Cmax (ng/mL) | 288.71 ± 72.82 |

| Tmax (h) | 7.50 (4.00 - 12.00) |

| AUC0-t (ng·h/mL) | 26260.10 ± 6432.22 |

| AUC0-inf (ng·h/mL) | 27559.81 ± 6673.80 |

| t1/2 (h) | 90.00 ± 22.11 |

Table 2: Pharmacokinetic Parameters of ZY-20486 (Metabolite of 450 mg ZY-19489 Single Dose) [5]

| Parameter | Value (Mean ± SD) |

| Cmax (ng/mL) | 49.04 ± 14.50 |

| Tmax (h) | 12.00 (8.00 - 24.00) |

| AUC0-t (ng·h/mL) | 6813.01 ± 2045.24 |

| AUC0-inf (ng·h/mL) | 7636.57 ± 2321.37 |

| t1/2 (h) | 114.21 ± 31.91 |

Clinical Studies

First-in-Human Studies

A three-part, first-in-human Phase I study was conducted in healthy adult volunteers in Australia.[1][8] The study included a single ascending dose component, a food-effect study, and a volunteer infection study using the P. falciparum induced blood-stage malaria model.[1][8]

-

Part 1: Single Ascending Dose: Participants received single doses of ZY-19489 ranging from 25 mg to 1500 mg or a placebo.[1][7]

-

Part 2: Food-Effect Study: This part assessed the impact of food on the pharmacokinetics of ZY-19489.[1]

-

Part 3: Volunteer Infection Study: Healthy volunteers were infected with P. falciparum and then treated with single doses of ZY-19489 (200 mg, 300 mg, or 900 mg).[1][14]

Key Clinical Findings

-

Safety and Tolerability: ZY-19489 was found to be safe and well-tolerated in single doses up to 1500 mg and in multiple doses up to 500 mg once daily for three days.[2][5] No serious or severe drug-related adverse events were reported in the Phase I trials.[2]

-

Antimalarial Activity: In the volunteer infection study, ZY-19489 demonstrated rapid parasite clearance, with a parasite clearance half-life of approximately 7 hours.[14] A single dose of 1100 mg was predicted by pharmacokinetic-pharmacodynamic modeling to be sufficient to clear a baseline parasitemia by a factor of 10^9.[1][7]

-

Recrudescence: Recrudescence (reappearance of parasites) was observed in some participants at lower doses (200 mg and 300 mg), indicating that while the initial parasite clearance was rapid, a sufficiently high dose is required for a complete cure.[1][7] No recrudescence was observed in the 900 mg dose group.[1][7]

Experimental Protocols

LC-MS/MS Method for Quantification of ZY-19489 and ZY-20486 in Human Plasma

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous estimation of ZY-19489 and its active metabolite ZY-20486 in human plasma.[12][13][15][16]

-

Sample Preparation: Liquid-liquid extraction (LLE) is employed for the extraction of the analytes and the internal standard (DCP-IMP) from human plasma.[12][13][15]

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Linearity: The assay is linear over the range of 1–500 ng/mL for ZY-19489 and 2–200 ng/mL for ZY-20486.[12][13][15][16]

Visualizations

Proposed Mechanism of Action and Development Workflow

Caption: Development workflow and proposed mechanism of ZY-19489.

Bioanalytical Workflow for Clinical Samples

Caption: Bioanalytical workflow for ZY-19489 and ZY-20486.

Future Directions

The promising safety, pharmacokinetic profile, and potent antimalarial activity of ZY-19489 in early clinical development support its continued investigation as a novel treatment for malaria.[1][7][8] Future studies will likely focus on combination therapy to mitigate the risk of resistance and to target different stages of the parasite lifecycle. ZY-19489 is currently being investigated in combination with ferroquine.[6] Further elucidation of its precise mechanism of action will also be crucial for understanding its full potential and for the development of next-generation antimalarials.

Conclusion

ZY-19489 is a significant addition to the global pipeline of antimalarial drug candidates. Its novel mechanism of action, potent activity against resistant strains, and favorable pharmacokinetic profile, particularly its long half-life, position it as a potential single-dose cure for uncomplicated malaria. The generation of the equally active metabolite, ZY-20486, further contributes to its sustained therapeutic effect. Continued clinical development, particularly in combination with other antimalarial agents, will be critical in determining its future role in the fight against malaria.

References

- 1. Safety, pharmacokinetics, and antimalarial activity of the novel triaminopyrimidine ZY-19489: a first-in-human, randomised, placebo-controlled, double-blind, single ascending dose study, pilot food-effect study, and volunteer infection study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zyduslife.com [zyduslife.com]

- 3. zyduslife.com [zyduslife.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. medical.advancedresearchpublications.com [medical.advancedresearchpublications.com]

- 6. ZY19489+ ferroquine | Medicines for Malaria Venture [mmv.org]

- 7. researchgate.net [researchgate.net]

- 8. Safety, pharmacokinetics, and antimalarial activity of the novel triaminopyrimidine ZY-19489: a first-in-human, randomised, placebo-controlled, double-blind, single ascending dose study, pilot food-effect study, and volunteer infection study | Medicines for Malaria Venture [mmv.org]

- 9. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 10. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ZY-19489 / Zydus Lifesci [delta.larvol.com]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. malariaworld.org [malariaworld.org]

- 15. Simultaneous estimation of ZY-19489 and its active metabolite ZY-20486 in human plasma using LC-MS/MS, a novel antimalarial compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

The Pharmacokinetics of Oral Sulfadiazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of orally administered sulfadiazine. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the absorption, distribution, metabolism, and excretion of this sulfonamide antibiotic. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols from cited studies, and includes visualizations of critical pathways and workflows to facilitate a deeper understanding of sulfadiazine's pharmacokinetic profile.

Introduction

Sulfadiazine is a synthetic bacteriostatic antibiotic that exerts its effect by competitively inhibiting the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in susceptible bacteria. It is used in the treatment of various bacterial infections and, in combination with pyrimethamine, is a first-line treatment for toxoplasmosis. A thorough understanding of its pharmacokinetic properties is essential for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing the risk of adverse effects.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of sulfadiazine have been characterized in various populations, including healthy volunteers, pediatric patients, and individuals with renal impairment. The following tables summarize key quantitative data from several studies.

Table 1: Pharmacokinetic Parameters of Oral Sulfadiazine in Healthy Adults

| Parameter | Value | Study Population & Dose | Reference |

| Cmax (Maximum Concentration) | 6.04 mg/100 mL | Single 2 g oral dose | [1] |

| 12-25 µg/mL (at 12h) | 800 mg oral dose | [2] | |

| Tmax (Time to Cmax) | 4 hours | Single 2 g oral dose | [1] |

| 3-6 hours | General | [3] | |

| t½ (Half-life) | 15.2 ± 7.4 hours | 800 mg oral dose | [2] |

| 8-17 hours (mean 10 h) | General | [3][4] | |

| Protein Binding | 32% to 56% | General | [5] |

| 38% to 48% | General | [1] | |

| Urinary Excretion (Unchanged) | 60% to 85% in 48-72h | Single oral dose | [1] |

| Urinary Excretion (Acetylated) | 15% to 40% of excreted amount | Single oral dose | [1] |

Table 2: Pharmacokinetic Parameters of Oral Sulfadiazine in Special Populations

| Population | Parameter | Value | Dose | Reference |

| Pediatric (2-56 months) | Cmax (steady state) | 27 µg/mL | 12.9-16.7 mg/kg/day | [6] |

| Tmax (steady state) | 2-4 hours | 12.9-16.7 mg/kg/day | [6] | |

| Pediatric (with malnutrition) | t½ | 31.78 ± 3.82 hours | 25 mg/kg single dose | [1] |

| Absorption Rate Constant | 0.519 ± 0.03 h⁻¹ | 25 mg/kg single dose | [1] | |

| Renal Impairment (Moderate) | Serum Concentration | Stable over 1 week | 500 mg daily | [7] |

| Renal Impairment (Severe) | Serum Concentration | Increased within 5 days | 500 mg daily | [7] |

| t½ (active SDZ) | Similar to normal renal function | N/A | [8] |

Experimental Protocols

The following sections detail the methodologies employed in pharmacokinetic studies of oral sulfadiazine, providing a template for the design and execution of similar research.

Bioequivalence Study Design (Based on WHO and FDA Guidance)

A typical bioequivalence study for oral sulfadiazine tablets would follow a single-dose, two-treatment, two-period crossover design under fasting conditions.[3][9]

-

Subjects: Healthy male and non-pregnant, non-lactating female volunteers.[9]

-

Washout Period: A washout period of at least 7 days between treatment periods is recommended to prevent carry-over effects.[3]

-

Blood Sampling: A frequent blood sampling schedule is crucial to accurately characterize the plasma concentration-time profile, particularly the absorption phase. A recommended schedule includes samples taken at pre-dose (0 hours), and at 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 4.5, 5.0, 5.5, 6.0, 8.0, 10.0, 12.0, 16.0, 24.0, 36.0, and 48.0 hours post-dose.[3]

-

Analyte: The concentration of the parent drug, sulfadiazine, in plasma is the primary endpoint for assessing bioequivalence.[3]

Sample Collection and Handling

-

Blood Collection: Whole blood samples are typically collected into tubes containing an anticoagulant (e.g., heparin).

-

Plasma Separation: Plasma is separated by centrifugation (e.g., at 1500 x g for 10 minutes at 4°C).

-

Urine Collection: For studies involving urinary excretion, total urine is collected at specified intervals (e.g., 0-8, 8-16, 16-24, 24-48 hours post-dose). The volume of each collection is recorded.

-

Storage: Plasma and urine samples should be stored frozen at -20°C or lower until analysis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A common and reliable method for the quantification of sulfadiazine in biological matrices is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

-

Sample Preparation (Plasma):

-

To a volume of plasma (e.g., 500 µL), add an internal standard.

-

Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate after acidification.[10]

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the HPLC system.[10]

-

-

Sample Preparation (Urine):

-

Urine samples are typically diluted with purified water before analysis.[10]

-

-

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm.[11]

-

-

Method Validation: The analytical method must be validated according to ICH guidelines to ensure its accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[12]

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of oral sulfadiazine pharmacokinetics and a typical experimental workflow.

Pharmacokinetic Pathway of Oral Sulfadiazine

Caption: Pharmacokinetic pathway of oral sulfadiazine.

Experimental Workflow for a Pharmacokinetic Study

Caption: Experimental workflow for a pharmacokinetic study.

Conclusion

This technical guide has provided a detailed examination of the pharmacokinetics of oral sulfadiazine. The compiled data and protocols offer a solid foundation for researchers and drug development professionals. The key pharmacokinetic characteristics, including its absorption, distribution to various tissues, hepatic metabolism primarily through acetylation, and renal excretion, are well-documented. The provided experimental methodologies and visualizations serve as practical tools for the design and interpretation of future studies in this field. A thorough understanding of these principles is paramount for the continued safe and effective use of sulfadiazine in clinical practice.

References

- 1. Metabolism of sulfadiazine in children with protein calorie malnutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of sulfadiazine and trimethoprim in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. extranet.who.int [extranet.who.int]

- 4. Plasma Pharmacokinetics of Sulfadiazine Administered Twice Daily versus Four Times Daily Are Similar in Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sulfadiazine [glowm.com]

- 6. Clinical effect and pharmacokinetics of trimethoprim-sulphadiazine in children with urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of low dose sulfadiazine in patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of sulphadiazine, sulphamethoxazole and trimethoprim in patients with varying renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Improved determination of sulfadiazine in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsr.com [ijpsr.com]

- 12. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Sutidiazine preclinical trial data

An In-depth Technical Guide on the Preclinical Data of Sutidiazine (ZY-19489)

This technical guide provides a comprehensive overview of the preclinical trial data for this compound (also known as ZY-19489, MMV253, and formerly as compound 12 or AZ-13721412), a novel triaminopyrimidine antimalarial agent.[1][2][3] The information is intended for researchers, scientists, and drug development professionals, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

In Vitro Efficacy

This compound has demonstrated potent activity against the asexual blood stages of Plasmodium falciparum, including strains resistant to current frontline antimalarial drugs.[4]

Antimalarial Activity

Data Presentation:

| Assay | P. falciparum Strain | IC50 (nM) |

| Asexual Blood Stage | - | 9 |

| Liver Schizont Assay | P. berghei | >10,000 |

| Liver Schizont & Hypnozoite Assay | P. cynomolgi | >10,000 |

| Dual Gamete Assay (Male & Female) | P. falciparum | Inactive |

Experimental Protocols:

-

Asexual Blood Stage Activity: The in vitro antimalarial activity of this compound against the blood stages of P. falciparum was determined using a phenotypic screen.[1][5][6] While the specific cell line is not mentioned in the abstracts, this type of assay typically involves culturing the parasites in human red blood cells and measuring parasite growth inhibition after exposure to the compound.

-

Liver Stage and Gamete Assays: The activity of this compound against the liver and sexual stages of the parasite was evaluated in respective in vitro models.[1] The compound was found to be inactive in the P. berghei liver schizont assay, the P. cynomolgi liver schizont and hypnozoite assay, and the P. falciparum male and female dual gamete assay.[1]

Experimental Workflow: In Vitro Antimalarial Screening

Caption: A generalized workflow for in vitro antimalarial drug screening.

In Vivo Efficacy

The efficacy of this compound has been evaluated in a mouse model of P. falciparum malaria.[1][4][5][6]

Murine Malaria Model

Data Presentation:

| Animal Model | Efficacy Endpoint | Value |

| Mouse model of P. falciparum malaria | ED99 | <30 mg/kg |

Experimental Protocols:

-

Mouse Model of Malaria: The in vivo efficacy of this compound was assessed in a mouse model of Plasmodium falciparum malaria.[1][4][5][6] While the specific mouse strain and parasite line are not detailed in the provided information, these studies typically involve infecting mice with a suitable Plasmodium species and then administering the test compound to determine its effect on parasitemia.

Preclinical Pharmacokinetics

Pharmacokinetic studies have been conducted in rats to evaluate the profile of this compound.

Data Presentation:

| Species | Parameter | Value |

| Rat | Half-life (blood) | 19 hours |

| Human (predicted) | Half-life | 36 hours |

Experimental Protocols:

-

Rat Pharmacokinetic Study: The pharmacokinetic profile of this compound was determined in rats. This typically involves administering a defined dose of the compound and collecting blood samples at various time points to measure drug concentration. The long half-life of 19 hours was a key finding from this study.[4]

Preclinical Safety

This compound has demonstrated good in vivo safety margins in preclinical studies.

Experimental Protocols:

-

Toxicity Studies: Safety margins were established in toxicity studies conducted in guinea pigs and rats.[1][5][6] These studies are essential for determining the therapeutic index of a drug candidate before it progresses to human clinical trials.

Mechanism of Action and Resistance

Proposed Mechanism of Action

Whole-genome sequencing of resistant P. falciparum mutants has implicated the vacuolar ATP synthase as a genetic determinant of resistance to triaminopyrimidines like this compound.[1][5][6] This suggests that this compound may exert its antimalarial effect by targeting this proton pump, which is crucial for maintaining the acidic environment of the parasite's digestive vacuole.

Signaling Pathway: Proposed Target of this compound

Caption: Proposed mechanism of action of this compound via inhibition of vacuolar ATP synthase.

Resistance Mechanism

Low-grade resistance to this compound has been associated with a novel mutation in the P. falciparum chloroquine resistance transporter (PfCRT).[7] This suggests a potential interplay between this compound and this transporter, which is known to be involved in the efflux of other antimalarial drugs. Interestingly, parasites with this resistance mutation showed increased susceptibility to piperaquine and chloroquine, indicating a potential evolutionary trade-off.[4]

References

- 1. Triaminopyrimidine is a fast-killing and long-acting antimalarial clinical candidate [dash.harvard.edu]

- 2. Novel Therapeutics for Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Triaminopyrimidine is a fast-killing and long-acting antimalarial clinical candidate | Medicines for Malaria Venture [mmv.org]

- 6. Triaminopyrimidine is a fast-killing and long-acting antimalarial clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vivo Efficacy of ZY-19489: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo efficacy of ZY-19489, a novel triaminopyrimidine antimalarial compound, in mouse models. ZY-19489 is a fast-acting agent targeting the asexual blood stages of Plasmodium, demonstrating potential as a single-dose treatment for malaria.[1][2] Developed through a collaboration between Zydus Lifesciences and Medicines for Malaria Venture (MMV), this compound is a promising candidate to address the growing challenge of antimalarial drug resistance.[3]

Quantitative Data Summary

ZY-19489 has demonstrated significant efficacy in murine models of Plasmodium falciparum malaria. The available preclinical data is summarized below, highlighting its potent activity.

| Parameter | Value | Mouse Model | Reference |

| 99% Effective Dose (ED₉₉) | <30 mg/kg | P. falciparum | [1] |

Further detailed dose-response data from preclinical mouse studies are not extensively available in the public domain. The provided ED₉₉ value is a key indicator of the compound's high potency in vivo.

Experimental Protocols

While specific protocols for ZY-19489 are not publicly detailed, the following represents a standard methodology for assessing the in vivo efficacy of antimalarial compounds in a Plasmodium berghei mouse model, based on established research practices.

1. Animal Model and Parasite Strain:

-

Animal: Female Swiss Webster or BALB/c mice, typically 6-8 weeks old.[4]

-

Parasite: Plasmodium berghei ANKA strain, often a transgenic line expressing luciferase for bioluminescence imaging.[5]

2. Infection Procedure:

-

Donor mice with a rising parasitemia are used to collect infected red blood cells (iRBCs).

-

Experimental mice are inoculated intraperitoneally (IP) with a suspension of iRBCs, typically containing 1 x 10⁵ parasites.[4]

3. Drug Administration:

-

Formulation: ZY-19489 is formulated in a suitable vehicle for administration (e.g., a mixture of DMSO and Tween 80 in sterile water).

-

Dosing: A range of doses are administered, typically via oral gavage or intraperitoneal injection, to determine the dose-response relationship.

-

Schedule: Treatment is often initiated a few hours post-infection and continued for a period of four consecutive days (Peter's 4-day suppressive test).[4][6]

4. Efficacy Assessment:

-

Parasitemia Monitoring: Thin blood smears are prepared from tail blood on specific days post-infection. The smears are stained with Giemsa, and the percentage of iRBCs is determined by microscopic examination.[3][7]

-

Survival Monitoring: Mice are monitored daily for signs of morbidity and mortality, and survival data is recorded.

-

Bioluminescence Imaging: For luciferase-expressing parasite lines, in vivo imaging can be used to quantify the parasite load in the whole body.[5]

5. Data Analysis:

-

The average parasitemia for each treatment group is compared to the vehicle control group to calculate the percentage of parasite growth inhibition.

-

The ED₅₀ and ED₉₀/ED₉₉ values are calculated using appropriate statistical software.

-

Survival curves are generated and analyzed using the Kaplan-Meier method.

Experimental Workflow

Caption: Workflow for in vivo efficacy testing of ZY-19489 in a mouse model.

Proposed Signaling Pathway and Mechanism of Action

The precise molecular target of ZY-19489 is still under investigation, but evidence points to a novel mechanism of action centered on the parasite's digestive vacuole. Resistance studies have implicated the vacuolar ATP synthase and the P. falciparum chloroquine resistance transporter (PfCRT) in the drug's activity.

The proposed pathway involves the disruption of essential processes within the digestive vacuole. This organelle is highly acidic, a condition maintained by a V-type H⁺-pumping ATPase, and is the site of hemoglobin degradation.

Caption: Proposed mechanism of ZY-19489 action in the parasite's digestive vacuole.

This guide provides a summary of the currently available information on the in vivo efficacy of ZY-19489 in mouse models. As a compound in ongoing clinical development, further data may become available that will provide a more detailed understanding of its preclinical profile.

References

- 1. Triaminopyrimidine is a fast-killing and long-acting antimalarial clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mouse Models of Uncomplicated and Fatal Malaria [bio-protocol.org]

- 4. Plasmodium berghei ookinete culture [protocols.io]

- 5. med.nyu.edu [med.nyu.edu]

- 6. Structure and drug resistance of the Plasmodium falciparum transporter PfCRT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mouse Models of Uncomplicated and Fatal Malaria - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Target of Sulfadiazine in Plasmodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadiazine, a sulfonamide antibiotic, has long been a component of combination therapies against Plasmodium falciparum, the deadliest species of malaria parasite. Its efficacy stems from the targeted inhibition of a crucial metabolic pathway in the parasite that is absent in its human host. This technical guide provides an in-depth overview of the cellular target of sulfadiazine in Plasmodium, detailing its mechanism of action, the molecular basis of resistance, and key experimental protocols for its study.

The Cellular Target: Dihydropteroate Synthase (DHPS)

The primary cellular target of sulfadiazine and other sulfa drugs in Plasmodium is the enzyme dihydropteroate synthase (DHPS) .[1][2][3] DHPS is a key enzyme in the de novo folate biosynthesis pathway, which is essential for the parasite's synthesis of nucleic acids and certain amino acids. Plasmodium parasites cannot salvage folate from their host and are therefore entirely dependent on this pathway for survival.

Sulfadiazine is a structural analog of the natural substrate of DHPS, para-aminobenzoic acid (pABA). It acts as a competitive inhibitor, binding to the pABA active site on the DHPS enzyme and thereby preventing the synthesis of dihydropteroate, a precursor to dihydrofolate. This blockade of the folate pathway ultimately disrupts DNA synthesis and repair, leading to the inhibition of parasite replication and growth.[1][2]

Resistance to sulfadiazine and other sulfonamides in P. falciparum is primarily associated with point mutations in the gene encoding DHPS (dhps). These mutations can alter the enzyme's active site, reducing its affinity for sulfa drugs while maintaining its ability to bind pABA, thus rendering the drug less effective.

Quantitative Data

The following tables summarize key quantitative data regarding the efficacy of sulfadiazine and related compounds against Plasmodium falciparum.

Table 1: Inhibitory Constant (Ki) of Sulfadoxine against P. falciparum DHPS Alleles

| DHPS Allele | Amino Acid Changes | Ki for Sulfadoxine (μM) |

| D10-C (Sensitive) | Wild-type | 0.14 |

| 3D7-C | A437G | 1.39 |

| Tak9/96-C | A437G, K540E | 19.9 |

| K1-C | A437G, A581G | Not specified, but synergistic increase |

| PR145-C | A437G, K540E, A581G | 98.3 |

Table 2: In Vitro 50% Inhibitory Concentration (IC50) of Sulfadiazine against P. falciparum Strains

| Strain | Resistance Profile | IC50 (nM) |

| K1 | Chloroquine-resistant | 15 |

| NF54 | Sensitive | 9 |

| NF54 | Sensitive | 5 |

Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY and ChEMBL.[4]

Signaling Pathways and Experimental Workflows

Folate Biosynthesis Pathway and Sulfadiazine Inhibition

The following diagram illustrates the folate biosynthesis pathway in Plasmodium, highlighting the role of DHPS and the inhibitory action of sulfadiazine.

Caption: Folate biosynthesis pathway in Plasmodium and the inhibitory action of Sulfadiazine on DHPS.

Experimental Workflow: In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This diagram outlines the typical workflow for determining the in vitro susceptibility of P. falciparum to sulfadiazine using the SYBR Green I fluorescence-based assay.

References

- 1. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sutidiazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]

Sutidiazine (CAS Number: 1821293-40-6): A Technical Guide for Drug Development Professionals

An In-depth Overview of a Novel Triaminopyrimidine Antimalarial Agent

Abstract

Sutidiazine (also known as ZY-19489, MMV253, and AZ13721412) is a novel, orally active triaminopyrimidine compound with potent antimalarial activity. It has demonstrated efficacy against both Plasmodium falciparum and Plasmodium vivax, including drug-resistant strains, positioning it as a promising candidate for a single-dose cure for malaria.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, synthesis, and a summary of key preclinical and clinical findings. The information is intended for researchers, scientists, and drug development professionals engaged in the field of antimalarial therapeutics.

Physicochemical Properties

This compound is a synthetic organic compound with the following properties:

| Property | Value | Source |

| CAS Number | 1821293-40-6 | MedChemExpress, APExBIO |

| Molecular Formula | C24H32FN9 | APExBIO, PubChem |

| Molecular Weight | 465.57 g/mol | APExBIO |

| IUPAC Name | 2-N-(4-cyclopropyl-5-fluoro-6-methyl-2-pyridinyl)-5-[(3R)-3,4-dimethylpiperazin-1-yl]-4-N-(1,5-dimethylpyrazol-3-yl)pyrimidine-2,4-diamine | PubChem |

| Synonyms | ZY-19489, MMV253, AZ13721412 | MedChemExpress, APExBIO, PubChem |

Mechanism of Action: Targeting the Parasite's Proton Pump

Genetic evidence strongly suggests that this compound's primary target is the subunit D of the Plasmodium V-type proton ATPase (PfV-type H+-ATPase).[2] This enzyme is a crucial multi-subunit protein complex responsible for maintaining the acidic environment of the parasite's digestive vacuole and regulating cytosolic pH.[3]

The V-type H+-ATPase actively transports protons (H+) from the parasite's cytosol into the digestive vacuole, a process coupled with ATP hydrolysis. This acidification is vital for several essential parasite functions, including:

-

Hemoglobin Digestion: The acidic environment of the digestive vacuole is optimal for the activity of proteases that break down hemoglobin, the primary nutrient source for the parasite during its blood stage.

-

Heme Detoxification: The digestion of hemoglobin releases large quantities of toxic heme. The acidic milieu of the digestive vacuole facilitates the detoxification of heme by its polymerization into hemozoin (malaria pigment).

-

Ion Homeostasis: The proton gradient generated by the V-type H+-ATPase is critical for maintaining the overall ion balance within the parasite.

By inhibiting the V-type H+-ATPase, this compound disrupts these vital processes, leading to a rapid cascade of detrimental effects on the parasite, ultimately resulting in its death.

Synthesis

The synthesis of this compound is detailed in patent WO2015165660A1. A general overview of the synthetic scheme is provided below. For a detailed, step-by-step protocol, please refer to the aforementioned patent.

Preclinical Data

This compound has demonstrated potent activity against the asexual blood stage of P. falciparum in vitro and has shown efficacy in a mouse model of malaria.

| Parameter | Value | Species/Model | Source |

| IC50 (in vitro) | 9 nM | Plasmodium falciparum (sexual blood stage) | ProbeChem |

| ED99 (in vivo) | <30 mg/kg | Mouse model of P. falciparum malaria | ProbeChem |

Experimental Protocols (General)

Detailed experimental protocols for the preclinical evaluation of this compound have not been publicly released. However, standard methodologies for in vitro and in vivo antimalarial drug testing are well-established.

In Vitro Susceptibility Testing (Example Protocol)

-

Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a low oxygen environment.

-

Drug Dilution: this compound is serially diluted in culture medium in a 96-well plate.

-

Infection and Incubation: Asynchronous or synchronized parasite cultures are added to the wells to achieve a starting parasitemia of ~0.5%. The plates are incubated for 48-72 hours.

-

Growth Inhibition Assessment: Parasite growth is measured using various methods, such as microscopic counting of Giemsa-stained smears, fluorometric assays using DNA-intercalating dyes (e.g., SYBR Green I), or colorimetric assays measuring the activity of parasite-specific enzymes (e.g., lactate dehydrogenase).

-

IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy Testing (Example Protocol - 4-Day Suppressive Test)

-

Animal Model: Groups of mice (e.g., Swiss Albino) are used.

-

Infection: Mice are infected intraperitoneally or intravenously with Plasmodium berghei or another suitable rodent malaria parasite.

-

Drug Administration: this compound is administered orally or by another relevant route once daily for four consecutive days, starting a few hours after infection. A vehicle control group and a positive control group (e.g., treated with chloroquine) are included.

-

Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from tail blood, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

-

Efficacy Calculation: The average parasitemia in the treated groups is compared to the vehicle control group to calculate the percentage of parasite growth inhibition. The effective dose that suppresses parasitemia by 90% (ED90) or 99% (ED99) is then determined.

Clinical Development

This compound has completed a first-in-human, three-part Phase I/IIa clinical trial.[4][5] The study assessed the safety, pharmacokinetics, and antimalarial activity of the compound in healthy volunteers.[4]

Clinical Trial Design

The study was registered with the Australian New Zealand Clinical Trials Registry (ACTRN12619000127101, ACTRN12619001466134, and ACTRN12619001215112).[4]

-

Part 1: Single Ascending Dose (SAD) Study: A randomized, double-blind, placebo-controlled study where healthy volunteers received single oral doses of this compound (25, 75, 150, 450, 900, or 1500 mg) or a placebo.[4]

-

Part 2: Food-Effect Study: An open-label, crossover study to evaluate the effect of food on the pharmacokinetics of this compound.[4]

-

Part 3: Volunteer Infection Study (VIS): An open-label study where healthy volunteers were infected with P. falciparum and then treated with single doses of this compound (200, 300, or 900 mg) to assess its antimalarial activity.[4]

Clinical Trial Results

Pharmacokinetics

| Parameter | Value | Dose Range |

| Time to Maximum Plasma Concentration (Tmax) | 5-9 hours | 25-1500 mg |

| Elimination Half-life (t1/2) | 50-97 hours | 25-1500 mg |

Efficacy (Volunteer Infection Study)

| Dose | Recrudescence Rate |

| 200 mg | 4 out of 5 participants |

| 300 mg | 5 out of 8 participants |

| 900 mg | 0 out of 2 participants |

Pharmacokinetic-pharmacodynamic modeling predicted that a single dose of 1100 mg would be sufficient to clear baseline parasitemia by a factor of 10^9.[4]

Conclusion

This compound is a promising new antimalarial agent with a novel mechanism of action, potent activity against drug-resistant parasites, and a pharmacokinetic profile that supports its development as a single-dose curative therapy. The data from preclinical and early clinical studies are encouraging and warrant further investigation in larger clinical trials. Its development represents a significant step forward in the global effort to combat malaria.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of Plasmodium V-ATPase in vacuolar physiology and antimalarial drug uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Plasmodium falciparum pH regulation by small molecule indole derivatives results in rapid parasite death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

The Biological Profile of ZY-19489: A Novel Triaminopyrimidine Antimalarial

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary